4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide
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Overview
Description
4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized by reacting appropriate boronic acid derivatives with sulfonamide precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The borate group can participate in Suzuki coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for Suzuki coupling reactions. Reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while Suzuki coupling reactions produce biaryl compounds .
Scientific Research Applications
4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: Employed in the development of enzyme inhibitors and specific ligand drugs.
Medicine: Investigated for its potential in treating tumors, microbial infections, and as a component in anticancer drugs.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, while the borate group participates in various chemical transformations. These interactions can lead to the formation and rupture of boronic ester bonds, which are crucial in drug delivery systems and controlled drug release .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure and reactivity, used in similar applications.
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another borate-sulfonamide compound with comparable properties.
Uniqueness
4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide is unique due to its specific combination of borate and sulfonamide groups, which confer high stability, low toxicity, and versatile reactivity. This makes it particularly valuable in organic synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C14H22BNO5S |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-9-10(22(17,18)16-5)7-8-12(11)19-6/h7-9,16H,1-6H3 |
InChI Key |
BRDHSQNDZURYFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)NC)OC |
Origin of Product |
United States |
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